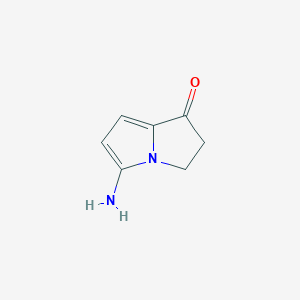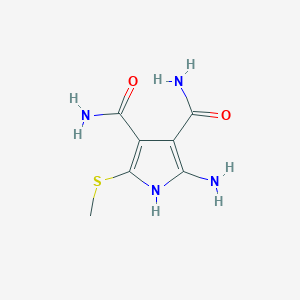
5-amino-2,3-dihydro-1H-pyrrolizin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a pyrrolizine ring system with an amino group at the 5-position and a keto group at the 1-position. Its unique structure makes it a valuable compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolizin-1-one with ammonia or an amine can yield the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyrrolizine compounds. These products can have different properties and applications depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
5-amino-2,3-dihydro-1H-pyrrolizin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one: This compound has a benzoyl group instead of an amino group and is used as a reference standard in pharmaceutical research.
2,3-dihydro-1H-pyrrolizin-1-one: Lacks the amino group and has different chemical properties and applications.
Uniqueness
5-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
5-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-7-2-1-5-6(10)3-4-9(5)7/h1-2H,3-4,8H2 |
Clave InChI |
GGSPVBNAMKYRDR-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC=C2N)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)









